7,2'-Dihydroxy-4'-methoxyisoflavanol

Enzyme kinetics Pterocarpan biosynthesis Substrate affinity

7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI; CHEBI:142880; C16H16O5; MW 288.29) is a chiral isoflavanol that serves as the penultimate intermediate in the biosynthesis of medicarpin, a leguminous pterocarpan phytoalexin. Unlike its 4-keto precursor vestitone, DMI bears a hydroxyl group at C-4, rendering it inherently labile and necessitating tight enzymatic channeling by DMI dehydratase.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B1262049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,2'-Dihydroxy-4'-methoxyisoflavanol
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)O)O
InChIInChI=1S/C16H16O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,16-19H,8H2,1H3/t13-,16?/m0/s1
InChIKeyYZBBUYKPTHDZHF-KNVGNIICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,2'-Dihydroxy-4'-methoxyisoflavanol for Enzymatic Pathway & Pharmacological Research: A Procurement-Focused Baseline


7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI; CHEBI:142880; C16H16O5; MW 288.29) is a chiral isoflavanol that serves as the penultimate intermediate in the biosynthesis of medicarpin, a leguminous pterocarpan phytoalexin [1]. Unlike its 4-keto precursor vestitone, DMI bears a hydroxyl group at C-4, rendering it inherently labile and necessitating tight enzymatic channeling by DMI dehydratase [2]. This compound is not a stable end-product but a transient metabolite with strict (3R,4R) stereochemistry that dictates downstream (-)-medicarpin formation—a feature that directly impacts its procurement for mechanistic enzymology, stereochemical reference standards, and pharmacological structure-activity relationship (SAR) studies [3].

Why 7,2'-Dihydroxy-4'-methoxyisoflavanol Cannot Be Substituted by Generic Isoflavonoids or Pterocarpan Pathway Analogs


Attempts to replace 7,2'-dihydroxy-4'-methoxyisoflavanol with vestitone, medicarpin, or 7,2',4'-trihydroxyisoflavanol in mechanistic or pharmacological studies fail because DMI occupies a singular position in the pterocarpan biosynthetic sequence with unique kinetic, stereochemical, and stability properties that no analog replicates [1]. Vestitone (the 4-keto precursor) exhibits a 9-fold higher Km for its cognate reductase (45 µM) than DMI does for DMI dehydratase (5 µM), making kinetic extrapolation invalid [2]. Medicarpin (the downstream pterocarpan) is a stable, cyclized molecule with documented antimicrobial MIC values; DMI is inherently unstable and requires protein-protein association between vestitone reductase and DMI dehydratase to prevent diffusional loss [3]. The (3S,4R) stereoisomer yields (+)-medicarpin rather than the natural (-)-enantiomer, demonstrating that stereochemistry governs biosynthetic outcome [4]. These three orthogonal axes—oxidation state at C-4, ring cyclization, and C-3/C-4 configuration—collectively prevent functional interchangeability.

Quantitative Differentiation Evidence for 7,2'-Dihydroxy-4'-methoxyisoflavanol Against Closest Structural and Functional Analogs


Enzymatic Affinity: DMI Dehydratase Km for DMI vs. Vestitone Reductase Km for Vestitone

The target compound DMI displays a Km of 5 µM for DMI dehydratase, whereas its immediate biosynthetic precursor vestitone exhibits a Km of 45 µM for vestitone reductase—a 9-fold difference in enzyme affinity that reflects the distinct catalytic demands of the sequential reduction and dehydration steps [1]. Both measurements were obtained under identical pH (6.0) and temperature (30 °C) conditions in purified alfalfa (Medicago sativa) enzyme preparations, ensuring cross-study comparability within the same experimental system [1].

Enzyme kinetics Pterocarpan biosynthesis Substrate affinity

Chemical Stability: DMI as a Labile Intermediate vs. Medicarpin as a Stable Pterocarpan End-Product

DMI is characterized as an 'unstable isoflavonol intermediate' that requires physical association between vestitone reductase and DMI dehydratase to minimize diffusional loss and prevent spontaneous degradation [1]. In contrast, its downstream product medicarpin is a stable, cyclized pterocarpan that accumulates in plant tissues and has been isolated for direct antimicrobial testing, with reported MIC values ranging from 50 to 400 µg/mL against periodontopathogenic bacteria [2]. This stability dichotomy is a direct consequence of the C-4 hydroxyl group in DMI, which undergoes dehydration and ether ring closure to form the stable pterocarpan skeleton of medicarpin [1].

Metabolite stability Biosynthetic channeling Phytoalexin

Stereochemical Determinant: (3R,4R)-DMI vs. (3S,4R)-DMI Substrate Discrimination by Pterocarpan Synthase Mutants

The pterocarpan synthase (DMI dehydratase) exhibits quantifiable stereochemical discrimination between the (3R,4R) and (3S,4R) diastereomers of DMI. In the D50A mutant enzyme from Glycyrrhiza echinata, (3R,4R)-DMI displays a Km of 1.1 mM, whereas (3S,4R)-DMI shows a Km of 0.5 mM—a 2.2-fold difference [1]. In the D83A mutant, the trend reverses: (3R,4R)-DMI gives Km 1.3 mM vs. (3S,4R)-DMI Km 0.665 mM [1]. Critically, the wild-type enzyme from alfalfa processes (3R,4R)-DMI to yield (-)-medicarpin, while (3S,4R)-DMI yields (+)-medicarpin—opposite enantiomers with potentially divergent biological activities [2].

Stereospecificity Dirigent protein Pterocarpan enantiomer

Anti-Inflammatory Potency Gap: DMI vs. Pruinosanone A in LPS-Induced RAW 264.7 Macrophage NO Inhibition Assay

In a standardized LPS-induced RAW 264.7 macrophage assay, 7,2'-dihydroxy-4'-methoxyisoflavanol (compound 5) exhibited weak nitric oxide (NO) inhibitory activity with an IC50 >100 µM, whereas pruinosanone A (compound 1), a spirochromone co-isolated from Caragana pruinosa, showed potent inhibition with an IC50 of 1.96 µM [1]. The positive control aminoguanidine gave an IC50 of 20.13 µM [1]. The >50-fold potency differential was attributed by the authors to the absence in DMI of the fused 2-isopropenyl-2,3-dihydrofuran moiety present in pruinosanones A–C, which was identified as the pharmacophoric structural element driving anti-inflammatory activity [2].

Anti-inflammatory Nitric oxide inhibition Structure-activity relationship

Optimal Procurement and Application Scenarios for 7,2'-Dihydroxy-4'-methoxyisoflavanol Based on Quantitative Differentiation Evidence


Enzymatic Assay Substrate for DMI Dehydratase (Pterocarpan Synthase) Activity Measurements

DMI is the obligate substrate for EC 4.2.1.139 (pterocarpan synthase/DMI dehydratase). Its Km of 5 µM for the alfalfa enzyme [1] defines the concentration range for steady-state kinetic assays. Vestitone cannot substitute because it is not a substrate for this enzyme; medicarpin is the product and cannot report on dehydration activity. Researchers studying pterocarpan synthase kinetics, dirigent protein mechanisms, or substrate channeling between vestitone reductase and DMI dehydratase must procure DMI specifically. The compound's inherent instability necessitates fresh preparation or in situ generation via coupled vestitone reductase assay formats.

Stereochemical Reference Standard for Chiral Pterocarpan Biosynthesis Studies

The (3R,4R) configuration of DMI is the sole precursor to natural (-)-medicarpin, as confirmed by the strict (4R) hydroxyl requirement of pterocarpan synthase [2]. Procurement of enantiopure (3R,4R)-DMI enables studies of stereochemical fidelity in legume phytoalexin biosynthesis. The (3S,4R) isomer (CHEBI:142866) yields the unnatural (+)-medicarpin enantiomer [2]. Laboratories synthesizing chiral pterocarpans or characterizing dirigent protein domains must use the correct diastereomer; procurement specifications should include chiral HPLC purity verification.

Negative Control Compound for Anti-Inflammatory SAR Studies Targeting the Spirochromone Pharmacophore

DMI serves as a structurally defined negative control (IC50 >100 µM in RAW 264.7 NO assay) for studies investigating the anti-inflammatory activity of spirochromone isoflavonoids such as pruinosanones A–C (IC50 1.58–1.96 µM) [3]. Its lack of the fused 2-isopropenyl-2,3-dihydrofuran ring makes it an ideal comparator for validating that anti-inflammatory potency is scaffold-dependent rather than a general property of isoflavonoids. Procurement of DMI alongside pruinosanone A enables head-to-head SAR experiments that delineate the minimum pharmacophoric requirements for iNOS suppression.

Intermediate Trapping in Pterocarpan Pathway Engineering for Heterologous Medicarpin Production

In synthetic biology efforts to reconstitute medicarpin biosynthesis in heterologous hosts (e.g., yeast or tobacco), DMI is the key intermediate whose accumulation indicates successful vestitone reductase expression but incomplete DMI dehydratase activity [1]. Because DMI is inherently unstable and channeled between enzymes, its detection requires rapid quenching and LC-MS analysis. Procurement of authentic DMI standard enables quantitative monitoring of metabolic flux through the engineered pathway, distinguishing between functional and non-functional dehydratase steps.

Quote Request

Request a Quote for 7,2'-Dihydroxy-4'-methoxyisoflavanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.